D-异麦芽糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

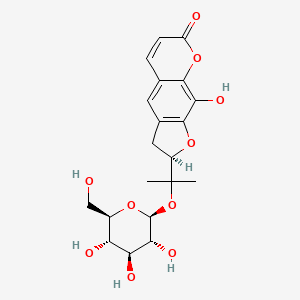

D-Leucrose is a naturally occurring disaccharide and an isomer of sucrose. It is composed of glucose and fructose units linked together. D-Leucrose is known for its potential as an alternative sweetener due to its suitable sweetness and potential physiological benefits. It is found in small quantities in honey, pollen, and sugarcane.

科学研究应用

D-Leucrose has several scientific research applications:

Chemistry: Used as a model compound to study carbohydrate chemistry and enzymatic reactions.

Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.

Medicine: Explored for its potential as a low-calorie sweetener and its impact on blood glucose levels.

Industry: Utilized in the food industry as a sweetener and stabilizing agent.

作用机制

Target of Action

D-Leucrose, a naturally occurring isomer of sucrose, is primarily targeted by glucansucrases . These enzymes are produced mainly by Leuconostoc mesenteroides and oral Streptococcus species, but also by lactic acid bacteria . They play a key role in the cariogenic process and have industrial value due to the production of dextrans and oligosaccharides .

Mode of Action

Glucansucrases catalyze the synthesis of high molecular weight D-glucose polymers, named glucans, from sucrose . In the presence of efficient acceptors, they catalyze the synthesis of low molecular weight oligosaccharides .

Biochemical Pathways

The biochemical properties of dextransucrase-type enzyme were reported; this biocatalyst has synthesizing capabilities of dextran, consisting predominantly of α-(1,6)-linked α-D-glucopyranosyl units, as well as the sucrose isomer of leucrose . The glucansucrase enzyme catalyzes the synthesis of high molecular weight D-glucose polymers named glucans from sucrose . When efficient acceptors, like maltose or isomaltose, are added to the reaction medium, glucansucrase catalyzes the synthesis of low molecular weight oligosaccharides instead of high molecular weight glucan .

Result of Action

D-Leucrose has been shown to have significant effects on metabolic changes induced by a high-fat diet that leads to obesity . Supplementation with D-Leucrose improved fasting blood glucose levels and hepatic triglyceride content . It also reduced mRNA levels of lipogenesis-related genes, including peroxisome proliferator-activated receptor γ, sterol regulatory element binding protein 1C, and fatty acid synthase in high-fat diet mice . Conversely, mRNA levels of β oxidation-related genes, such as carnitine palmitoyltransferase 1A and acyl CoA oxidase, returned to control levels with D-Leucrose supplementation .

Action Environment

The action of D-Leucrose can be influenced by various environmental factors. For instance, the presence of efficient acceptors can shift the action of glucansucrases from synthesizing high molecular weight glucans to low molecular weight oligosaccharides . Additionally, the concentration of sucrose in the reaction medium can influence the polymerization reaction . High concentrations of sucrose inhibit the polymerization reaction, stimulating an alternative isomerization reaction leading to the production of sucrose isomers, such as leucrose .

生化分析

Biochemical Properties

D-Leucrose plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the glucansucrase enzyme of the probiotic bacterium Lactobacillus reuteri 121 catalyzes the synthesis of the exopolysaccharide (EPS) reuteran from sucrose . At high sucrose concentrations, D-Leucrose is synthesized, using the accumulated fructose as an acceptor .

Cellular Effects

It is known that D-Leucrose can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of D-Leucrose involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the glucansucrase enzyme of Lactobacillus reuteri 121 interacts with D-Leucrose to synthesize the EPS reuteran .

Metabolic Pathways

D-Leucrose is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions: D-Leucrose can be synthesized through the isomerization of sucrose using specific enzymes. One common method involves the use of dextransucrase, an enzyme produced by certain bacteria such as Leuconostoc mesenteroides. This enzyme catalyzes the transfer of glucose units from sucrose to form D-Leucrose .

Industrial Production Methods: Industrial production of D-Leucrose involves the enzymatic conversion of sucrose. The process typically includes the following steps:

Enzyme Production: Cultivation of bacteria that produce dextransucrase.

Enzymatic Reaction: Mixing sucrose with the enzyme to catalyze the formation of D-Leucrose.

Purification: Separation and purification of D-Leucrose from the reaction mixture.

化学反应分析

Types of Reactions: D-Leucrose undergoes various chemical reactions, including:

Oxidation: D-Leucrose can be oxidized to form corresponding acids.

Reduction: Reduction of D-Leucrose can yield sugar alcohols.

Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride can be used for acetylation reactions.

Major Products:

Oxidation: Formation of glucuronic acid and fructuronic acid.

Reduction: Formation of glucitol and fructitol.

Substitution: Formation of acetylated derivatives.

相似化合物的比较

Trehalulose: Another isomer of sucrose with similar sweetness and potential health benefits.

Turanose: A disaccharide isomer of sucrose with different linkage positions.

Isomaltulose: A disaccharide with a slower digestion rate compared to sucrose.

Uniqueness of D-Leucrose: D-Leucrose is unique due to its specific enzymatic production method and its potential physiological benefits, such as lower cariogenicity and a slower impact on blood glucose levels compared to sucrose .

属性

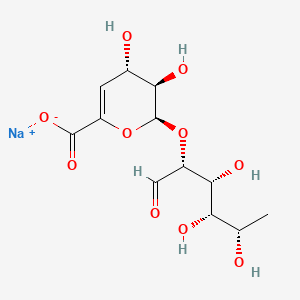

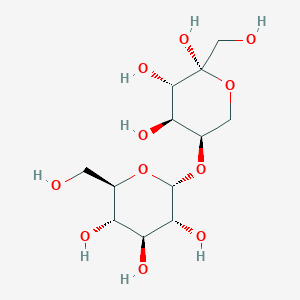

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)23-5-2-21-12(20,3-14)10(19)7(5)16/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFGFRMPGVDDGE-GWRCVIBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。